methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride
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Overview
Description
Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C12H14ClN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group attached to an amine functional group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride typically involves the reaction of naphthalene derivatives with methylamine. One common method includes the following steps:
Naphthalene Derivative Preparation: Naphthalene is first converted into a suitable derivative, such as 2-bromonaphthalene, through bromination.
Amine Formation: The 2-bromonaphthalene is then reacted with methylamine under controlled conditions to form methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Steps: Implementing purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted naphthalene compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Naphthalene derivatives with additional functional groups.
Reduction: Various amine derivatives.
Substitution: Substituted naphthalene compounds with different functional groups.
Scientific Research Applications
Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride can be compared with other similar compounds, such as:
®-(+)-1-(1-Naphthyl)ethylamine: A related compound with similar structural features but different functional groups.
2-(Naphthalen-2-yl)ethylamine: Another naphthalene derivative with an ethylamine group.
1-Naphthylmethylamine: A compound with a naphthalene ring and a methylamine group.
These compounds share some chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
2763741-23-5 |
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Molecular Formula |
C13H16ClN |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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